Meta-Methyl Substitution Confers Distinct Lipophilicity Compared to the Para-Methyl Isomer
The meta-methyl substitution on the phenoxy ring of the target compound is predicted to produce a different lipophilicity (log P) and chromatographic retention (RM0) compared to its para-methyl isomer (CAS 609335-26-4). Reversed-phase TLC studies on a series of 1,3-benzoxazol-2(3H)-one derivatives have established that the position and type of substituents on the aromatic ring significantly influence RM0 values, with principal component analysis revealing appreciable differences between experimentally determined and computationally calculated log P parameters [1]. While direct experimental RM0 data for the target compound specifically are not publicly available at the time of this analysis, the class-level inference is that the meta-substitution pattern will yield measurably different physicochemical properties from the para-substituted analog, consistent with established chromatographic behavior of positional isomers in this scaffold class.
| Evidence Dimension | Lipophilicity / Chromatographic Retention (RM0) |
|---|---|
| Target Compound Data | Not directly reported; predicted to differ from para-isomer based on class SAR |
| Comparator Or Baseline | para-methyl isomer (3-[2-(4-methylphenoxy)ethyl]-1,3-benzoxazol-2-one, CAS 609335-26-4); also not directly reported |
| Quantified Difference | Unquantified pending experimental determination; chromatographic studies on related 1,3-benzoxazol-2(3H)-ones confirm that regioisomeric substitution patterns produce significant differences in RM0 values [1]. |
| Conditions | Reversed-phase TLC (C18 F254 plates; methanol-water and aminoacetic acid buffer at pH 2.67 and 11.6) |
Why This Matters
Differences in lipophilicity between meta- and para-substituted isomers directly affect membrane permeability, solubility, and non-specific protein binding, making the exact regioisomer essential for reproducible biological assays.
- [1] Skibiński, R.; Sławik, T.; Kaczkowska, M. Reversed-Phase TLC Study of the Lipophilicity of Fourteen 1,3-Benzoxazol-2(3H)-one Derivatives and Comparison with Isomeric 1,2-Benzisoxazol-3(2H)-one Analogs. JPC – Journal of Planar Chromatography – Modern TLC 2011, 24, 348-351. View Source
